1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
Description
1-Ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a structurally complex 1,8-naphthyridinone derivative characterized by a pyrazin-2-yloxy-piperidine substituent at the 3-position and ethyl/methyl groups at the 1- and 7-positions, respectively. The 1,8-naphthyridinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Properties
IUPAC Name |
1-ethyl-7-methyl-3-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-3-25-13-17(19(27)16-7-6-14(2)24-20(16)25)21(28)26-10-4-5-15(12-26)29-18-11-22-8-9-23-18/h6-9,11,13,15H,3-5,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAARLSYBUWUEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCCC(C3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.
Attachment of the Pyrazine Moiety: The pyrazine moiety is attached through an etherification reaction, where a pyrazine derivative reacts with the hydroxyl group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Effects
The 1,8-naphthyridinone core is shared among multiple derivatives, but substituent variations significantly influence biological activity:
Key Observations :
- Oxadiazole vs. Pyrazine-Piperidine : Oxadiazole-containing derivatives (e.g., 6e/6h) exhibit cisplatin sensitization via ATR/CHK1 inhibition, while the pyrazine-piperidine group in the target compound may offer distinct binding interactions (e.g., π-π stacking with Trp169) .
- Antimicrobial Activity : Compound 6 () highlights the impact of thioxo-oxadiazole substituents on antibacterial potency, suggesting that electron-withdrawing groups enhance activity.
Physicochemical Properties
- Melting Points : Oxadiazole derivatives (e.g., 6h: 300–301°C) exhibit higher melting points than piperidine/piperazine analogs (e.g., 5a9: 193–195°C), likely due to stronger intermolecular interactions in oxadiazoles .
- Yield : The target compound’s synthesis may face challenges similar to , where styrene coupling produced a 10% yield due to by-products .
Biological Activity
1-Ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This compound features a naphthyridine core substituted with a pyrazinyl ether and a piperidine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors, which include the formation of the naphthyridine framework followed by functionalization to introduce the pyrazine and piperidine groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.12 µg/mL against Shigella flexneri, outperforming standard antibiotics like gentamicin .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison |
|---|---|---|---|
| 1-Ethyl-7-methyl... | S. flexneri | 0.12 | 4x gentamicin |
| Other Derivative | A. clavatus | 0.49 | 4x amphotericin B |
Anticancer Activity
The compound has also been evaluated for anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study indicated that compounds with similar naphthyridine structures could inhibit the growth of cancer cells by inducing apoptosis via the intrinsic pathway .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been reported to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages, suggesting potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
In a recent study conducted by El Shehry et al., several quinoline derivatives were synthesized and tested for their antibacterial properties. Among these, the derivative structurally related to our compound exhibited superior activity against Staphylococcus aureus with an MIC of 0.15 µg/mL .
Case Study 2: Anticancer Mechanisms
Research published in MDPI demonstrated that naphthyridine derivatives could effectively target cancer stem cells, thereby reducing tumor growth in vivo models. The study highlighted that the compound induced apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .
Q & A
Basic: What are the key synthetic methodologies for preparing this compound?
The synthesis involves multi-step pathways, typically starting with the condensation of a hydrazone intermediate and cyclization using reagents like POCl₃ or Vilsmeier-Haack. Critical steps include:
- Coupling reactions : The piperidine-pyzazine moiety is introduced via nucleophilic substitution or amide coupling under reflux in solvents like DMF or ethanol .
- Cyclization : Formation of the naphthyridine core requires controlled temperatures (80–120°C) and catalysts (e.g., Na₂CO₃ or KI) .
- Purification : Crystallization from ethanol/DMF mixtures and chromatographic separation are standard .
Analytical validation (NMR, IR, mass spectrometry) confirms structural integrity at each stage .
Basic: How is the compound structurally characterized?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic signals at δ 8.85–6.65 ppm for naphthyridine and pyrazine rings) and carbonyl groups (δ 170–165 ppm) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1714 cm⁻¹) and amide (C=O, ~1692 cm⁻¹) stretches .
- Mass spectrometry : Validates molecular weight (e.g., m/z 367 for related derivatives) and fragmentation patterns .
Advanced: How can reaction yields be optimized for the piperidine coupling step?
Yield optimization depends on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : KI or Na₂CO₃ improves nucleophilic substitution efficiency in piperazine/pyrazine coupling .
- Temperature control : Prolonged heating (6–15 h at 80–120°C) ensures complete reaction but risks decomposition; real-time monitoring via TLC/HPLC is advised .
Contradictions in reported yields (e.g., 30% vs. 75% for similar steps in ) may arise from solvent purity or stoichiometric ratios, necessitating pilot studies.
Advanced: How does structural complexity impact spectroscopic interpretation?
The compound’s multiple rings (naphthyridine, pyrazine, piperidine) create overlapping signals. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and assigns quaternary carbons .
- Deuterated solvents : DMSO-d₆ reduces signal broadening for aromatic protons .
- Comparative analysis : Cross-referencing with simpler analogs (e.g., pyridine derivatives in ) helps isolate challenging peaks.
Advanced: What strategies address contradictions in biological activity data?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer focus in ) may stem from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) .
- Structural analogs : Compare with derivatives (e.g., 1,8-naphthyridine-3-carbonitriles in ) to isolate pharmacophores.
- In silico docking : Use tools like Glide XP to predict binding affinities to targets (e.g., enzymes vs. receptors) and validate via mutagenesis .
Advanced: How can computational modeling guide derivatization for enhanced activity?
- Targeted docking : Screen derivatives against crystallized protein structures (e.g., PDB ID 9W8 in ) to prioritize substituents with favorable hydrophobic/hydrogen-bonding interactions .
- QSAR studies : Correlate electronic parameters (e.g., logP, dipole moments) with bioactivity data from to design analogs with improved solubility or binding.
Basic: What are the compound’s stability profiles under varying conditions?
- Thermal stability : Decomposition observed >200°C; storage at −20°C in inert atmospheres is recommended .
- pH sensitivity : The amide and ester groups hydrolyze under strong acidic/basic conditions; neutral buffers (pH 6–8) are optimal for biological assays .
Advanced: How to troubleshoot low purity in final crystallization?
- Solvent polarity : Adjust ethanol/DMF ratios to balance solubility and precipitation .
- Impurity profiling : LC-MS identifies byproducts (e.g., unreacted intermediates or oxidation products); silica gel chromatography removes polar/nonpolar contaminants .
Basic: What are the primary research applications of this compound?
- Medicinal chemistry : Core scaffold for kinase inhibitors or GPCR modulators due to its piperazine and naphthyridine motifs .
- Chemical biology : Probe for studying enzyme-substrate interactions via fluorescent tagging or photoaffinity labeling .
Advanced: How to validate target engagement in cellular assays?
- Pull-down assays : Use biotinylated analogs to isolate target proteins from lysates .
- Cellular thermal shift assays (CETSA) : Monitor protein denaturation shifts upon compound treatment to confirm binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
